![molecular formula C12H13ClN6O B12339296 2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that features a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a variety of substituted pyrrolopyrimidines .
Scientific Research Applications
2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-chloro-1H-benzimidazole: Shares a similar core structure but differs in the substitution pattern.
Tofacitinib: A known kinase inhibitor with a related pyrrolopyrimidine structure.
Uniqueness
2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H13ClN6O |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
2-amino-4-chloro-7-[(1,5-dimethylpyrazol-3-yl)methyl]-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H13ClN6O/c1-6-3-7(17-18(6)2)5-19-9(20)4-8-10(13)15-12(14)16-11(8)19/h3H,4-5H2,1-2H3,(H2,14,15,16) |
InChI Key |
ZDGIFWFRQDKVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CN2C(=O)CC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.